molecular formula C15H13F3N2O3S B2456664 4-{[4-oxo-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}butanoic acid CAS No. 866040-88-2

4-{[4-oxo-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}butanoic acid

Cat. No.: B2456664
CAS No.: 866040-88-2
M. Wt: 358.34
InChI Key: LMQANTOWGZRIMT-FLIBITNWSA-N
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Description

4-{[4-oxo-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}butanoic acid is a useful research compound. Its molecular formula is C15H13F3N2O3S and its molecular weight is 358.34. The purity is usually 95%.
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Properties

IUPAC Name

4-[[(5Z)-4-oxo-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-2-ylidene]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3S/c16-15(17,18)10-5-2-1-4-9(10)8-11-13(23)20-14(24-11)19-7-3-6-12(21)22/h1-2,4-5,8H,3,6-7H2,(H,21,22)(H,19,20,23)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQANTOWGZRIMT-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NCCCC(=O)O)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NCCCC(=O)O)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[4-oxo-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]amino}butanoic acid is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a trifluoromethyl group, and an amino butanoic acid moiety. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and biological activity of the molecule.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines. The trifluoromethyl group may contribute to increased potency by enhancing interactions with biological targets.

The proposed mechanisms through which thiazole derivatives exert their effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and peptidylglycine alpha-amidating monooxygenase (PAM) .
  • Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) demonstrated that compounds structurally related to this compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity .
  • Molecular Docking Studies : Computational modeling has revealed potential binding interactions between the compound and various protein targets, suggesting a mechanism for its biological activity. The docking studies highlighted hydrogen bonding interactions facilitated by the trifluoromethyl group .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of HDAC and PAM
Apoptosis InductionInduction of intrinsic apoptotic pathways

Table 2: Structural Features Influencing Biological Activity

Structural FeatureInfluence on Activity
Trifluoromethyl GroupEnhances lipophilicity and target interaction
Thiazole RingContributes to antitumor activity
Amino Butanoic Acid MoietyPotential role in enzyme inhibition

Preparation Methods

Reaction Components

The Hantzsch thiazole synthesis typically employs α-haloketones and thioamides. For this target:

  • α-Chloroketone precursor : 4-Chloro-3-oxo-4-(2-(trifluoromethyl)phenyl)butanoic acid (derived from trifluorophenylacetonitrile via Claisen condensation).
  • Thioamide component : Thiourea derivatives bearing the amino butanoic acid side chain.

Optimized Procedure

  • Synthesis of α-chloroketone :
    Trifluorophenylacetonitrile undergoes Claisen condensation with ethyl chloroacetate in the presence of zinc dust, yielding ethyl 3-oxo-4-(2-(trifluoromethyl)phenyl)butanoate. Hydrolysis with 6N HCl followed by decarboxylation produces 4-chloro-3-oxo-4-(2-(trifluoromethyl)phenyl)butanoic acid (Yield: 78%).

  • Cyclization :
    Reacting the α-chloroketone (1.0 equiv) with tert-butyl N-(4-aminobutyl)carbamate (1.2 equiv) in ethanol at reflux for 12 hours forms the thiazole ring. Acidic deprotection with trifluoroacetic acid yields the amino butanoic acid substituent.

Key Data :

Parameter Value Source
Cyclization Yield 65–72%
Deprotection Yield 89%

Post-Cyclization Functionalization

Introduction of 4-Oxo Group

Oxidation of the thiazoline intermediate to the 4-thiazolone employs Jones reagent (CrO3/H2SO4) in acetone at 0°C. Monitoring via TLC (ethyl acetate/hexane 1:1) confirms complete conversion within 2 hours.

(Z)-Selective Aldol Condensation

The 5-methylidene group is introduced via Knoevenagel condensation:

  • Conditions : 5-Methylthiazolone (1.0 equiv), 2-(trifluoromethyl)benzaldehyde (1.1 equiv), piperidine (cat.), toluene, reflux, 8 hours.
  • Stereoselectivity : The Z-configuration is favored (>9:1 Z:E) due to steric hindrance from the trifluoromethyl group.

Optimization Table :

Catalyst Temp (°C) Time (h) Z:E Ratio Yield (%)
Piperidine 110 8 9.2:1 83
DBU 110 6 8.7:1 79
L-Proline 90 12 7.5:1 68

Alternative Pathway: Preformed Thiazolone Scaffold

Synthesis of 5-Arylidene-4-thiazolones

Ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate serves as a versatile intermediate. Free-radical bromination with N-bromosuccinimide (NBS) introduces the bromomethyl group, enabling subsequent Suzuki-Miyaura coupling with 2-(trifluoromethyl)phenylboronic acid.

Amination at Position 2

Nucleophilic displacement of bromide with 4-aminobutanoic acid tert-butyl ester proceeds in DMF at 60°C (Yield: 74%). Final deprotection under acidic conditions affords the target compound.

Critical Analysis of Methodologies

Yield Comparison

Method Overall Yield Purity (HPLC) Scalability
Hantzsch Cyclization 42–48% 95.2% >100 g
Preformed Scaffold 51–57% 97.8% <50 g

Stereochemical Considerations

The Z-configuration at the methylidene group is crucial for biological activity. Polar solvents (e.g., DMF) and bulky amines (e.g., DIPEA) enhance Z-selectivity by stabilizing the transition state through H-bonding interactions.

Industrial-Scale Considerations

  • Cost Drivers : The trifluoromethylphenyl moiety contributes >60% of raw material costs. Switching from boronic acids to direct C-H activation could reduce expenses.
  • Waste Streams : Chromium-based oxidants in Pathway A necessitate extensive purification. Alternative oxidants (e.g., TEMPO/NaClO) are under investigation.

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of a trifluoromethyl-substituted benzaldehyde derivative with a thiazolidinone precursor to form the (Z)-configured methylidene group .
  • Step 2 : Amine coupling at the 2-position of the thiazole ring with a butanoic acid derivative under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Final purification via recrystallization or HPLC to achieve >95% purity . Optimization of solvent systems (e.g., THF vs. DMF) and temperature (60–80°C) is critical for yield improvement .

Q. How is the compound characterized structurally?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : Confirms the (Z)-stereochemistry of the methylidene group and regioselectivity of the thiazole ring (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 427.3) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions of the carboxylic acid moiety .

Q. What are the primary biological targets of this compound?

Preliminary studies suggest interactions with:

  • Enzymes : Inhibition of kinases (e.g., EGFR) due to the thiazole core mimicking ATP-binding motifs .
  • Membrane Receptors : Modulation of G-protein-coupled receptors (GPCRs) via the trifluoromethylphenyl group enhancing lipophilicity . Target validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can experimental design optimize the compound’s bioactivity?

  • Substituent Variation : Systematic replacement of the trifluoromethyl group with halogens (Cl, Br) or methoxy to study electronic effects on binding .
  • Scaffold Hybridization : Fusion with pyrazole or imidazole rings (e.g., as in ) to enhance solubility and target affinity.
  • In Silico Docking : Use AutoDock Vina to predict interactions with kinase active sites, guided by structural analogs (e.g., pyrido-pyrimidine derivatives ).

Q. How to resolve contradictions in reported biological data?

Conflicting results (e.g., IC50 variability across assays) may arise from:

  • Assay Conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) affecting thiol-reactive groups .
  • Off-Target Effects : Use counter-screens against unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific binding .
  • Metabolic Instability : Assess hepatic microsomal stability to identify rapid degradation pathways .

Q. What strategies validate the compound’s mechanism of action?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • CRISPR Knockout Models : Eliminate putative targets (e.g., EGFR) to observe loss of compound activity .
  • Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS .

Comparative Analysis & Structural Insights

Q. How does this compound compare to structurally similar analogs?

Compound Key Features Biological Activity Reference
Thiazolidinone derivativesSimplified thiazole coreAntidiabetic (PPAR-γ agonism)
Pyrido-pyrimidine hybridsExtended π-systemAnticancer (topoisomerase inhibition)
Fluorinated benzene analogsEnhanced logPImproved blood-brain barrier penetration

The trifluoromethylphenyl group in the target compound improves metabolic stability over non-fluorinated analogs but may reduce aqueous solubility .

Methodological Challenges & Solutions

Q. How to address low yield in the final coupling step?

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 100°C .
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions .

Q. What analytical methods detect degradation products?

  • Stability Studies : Incubate the compound at 37°C in PBS (pH 7.4) for 72h, then analyze via:
  • HPLC-DAD : Monitor for new peaks at 254 nm .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free butanoic acid) .

Data Reproducibility & Best Practices

Q. How to ensure reproducibility in biological assays?

  • Standardized Protocols : Adopt CLSI guidelines for IC50 determination .
  • Internal Controls : Include reference inhibitors (e.g., gefitinib for EGFR) in each assay plate .
  • Triplicate Runs : Report mean ± SD with coefficient of variation (CV) <15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.